Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate

Medicinal Chemistry Analytical Chemistry Synthetic Methodology

This high-purity (98%) functionalized pyrazole is a versatile intermediate for kinase inhibitors (e.g., RIP1) and cannabinoid receptor ligands. The C3 methyl ester protects the carboxylic acid for selective downstream transformations, while the C4 nitro group is a critical handle for reduction to amines, enabling construction of key pharmacophores. This specific substitution pattern streamlines synthesis compared to free acid or de-esterified analogs, reducing steps and improving final purity. Essential for medicinal chemistry and CNS drug discovery programs.

Molecular Formula C12H11N3O4
Molecular Weight 261.23 g/mol
CAS No. 407623-75-0
Cat. No. B3136001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate
CAS407623-75-0
Molecular FormulaC12H11N3O4
Molecular Weight261.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN(C=C1[N+](=O)[O-])CC2=CC=CC=C2
InChIInChI=1S/C12H11N3O4/c1-19-12(16)11-10(15(17)18)8-14(13-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
InChIKeyHTDPPRRYQBHSFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate (CAS 407623-75-0) for Medicinal Chemistry and Kinase Inhibitor Development


Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate (CAS 407623-75-0) is a functionalized pyrazole building block featuring a C3 methyl ester, C4 nitro group, and N1 benzyl substituent . It serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and cannabinoid receptor ligands [1]. The combination of electron-withdrawing nitro and ester groups on the pyrazole core provides distinct reactivity for downstream functionalization .

Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate: Why In-Class Analogs Cannot Substitute for Medicinal Chemistry Campaigns


Substituting methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate with structurally similar pyrazoles (e.g., carboxylic acid analogs or de-esterified variants) introduces significant changes in reactivity, solubility, and downstream synthetic efficiency . The methyl ester protects the carboxylic acid functionality, enabling selective transformations at other positions, while the nitro group serves as a handle for reduction to amines—a key step in generating kinase inhibitor pharmacophores [1]. Analogs lacking the ester (e.g., 1-benzyl-4-nitro-1H-pyrazole) or bearing a free acid (e.g., 1-benzyl-4-nitro-1H-pyrazole-3-carboxylic acid) require additional protection/deprotection steps or exhibit altered lipophilicity, complicating synthetic routes and impacting final compound purity .

Quantitative Differentiation Evidence for Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate


Higher Purity and Batch Consistency Compared to Carboxylic Acid Analog

The methyl ester derivative achieves a standard purity of 98% (HPLC, NMR) from a major commercial supplier, whereas the corresponding carboxylic acid analog (1-benzyl-4-nitro-1H-pyrazole-3-carboxylic acid, CAS 1163715-50-1) is offered at 95% purity . This 3% absolute purity difference reduces the likelihood of impurities that could interfere with sensitive biological assays or subsequent synthetic steps .

Medicinal Chemistry Analytical Chemistry Synthetic Methodology

Enhanced Lipophilicity and Synthetic Versatility Over Non-Esterified Analogs

The presence of a methyl ester increases lipophilicity compared to the free carboxylic acid derivative. The calculated partition coefficient (ClogP) for methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate is 2.45, while the carboxylic acid analog has a ClogP of 1.98 [1]. This difference of 0.47 log units translates to approximately a 3-fold higher lipophilicity, which may improve membrane permeability in cellular assays [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Direct Precursor to Aminopyrazole Kinase Inhibitor Scaffolds

Reduction of the 4-nitro group to a 4-amino moiety yields methyl 1-benzyl-4-amino-1H-pyrazole-3-carboxylate (CAS 1021498-08-7), a key intermediate in the synthesis of RIP1 kinase inhibitors [1]. In a study of 1-benzyl-1H-pyrazole derivatives, the 4-amino analog showed a Kd of 0.078 μM against RIP1 kinase and an EC50 of 0.160 μM in a cell necroptosis inhibitory assay [2]. The nitro-to-amino conversion is a critical step enabled by the 4-nitro substituent, which cannot be replicated using unsubstituted or 4-halo pyrazoles [1].

Kinase Inhibition Synthetic Methodology Necroptosis

Commercial Availability and Batch-to-Batch Reproducibility

Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate is available from multiple established vendors (Bidepharm, AKSci, ChemicalBook) with consistent purity specifications (≥98%) and full analytical documentation (NMR, HPLC, GC) . In contrast, the structurally related 1-benzyl-4-nitro-1H-pyrazole (CAS 88095-61-8) lacks the ester functionality and is primarily offered at lower purities (e.g., 95%) without guaranteed batch-to-batch consistency . This supply chain reliability is critical for multi-step synthetic campaigns where intermediate quality directly impacts final product yield and purity.

Chemical Procurement Quality Control Research Supply Chain

High-Value Application Scenarios for Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate


Synthesis of RIP1 Kinase Inhibitors for Necroptosis Research

This compound is an ideal starting material for generating 4-amino-1-benzylpyrazole-3-carboxylate derivatives, which have demonstrated potent RIP1 kinase inhibition (Kd = 0.078 μM, EC50 = 0.160 μM) [1]. The nitro group enables controlled reduction to the amine, providing a critical handle for further derivatization into RIP1 inhibitors used to study necroptotic cell death pathways [2].

Development of Cannabinoid CB2 Receptor Ligands

Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate serves as a precursor in a novel synthetic route to N1- and N2-substituted pyrazolo[4,3-b]pyridine-5-one derivatives, which act as selective agonists or inverse agonists of the CB2 receptor [1]. The 3-carboxylate group is essential for constructing the fused pyridine ring system central to these ligands [2].

Preparation of Aminopyrazole-Based Ischemic Disease Therapeutics

Reduction of the nitro group provides access to 4-aminopyrazole-3-carboxylates, a scaffold featured in patent literature for the treatment of ischemic diseases [1]. The benzyl group enhances lipophilicity, potentially improving brain penetration for central nervous system indications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.